

Comparative analysis of the spectral data of substituted chromone-3-carboxaldehydes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromone-3-carboxaldehyde

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A Comparative Spectroscopic Analysis of Substituted **Chromone-3-Carboxaldehydes**

Chromone-3-carboxaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules.^[1] A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and the prediction of their chemical behavior. This guide provides a comparative analysis of the spectral data of a series of substituted **chromone-3-carboxaldehydes**, supported by experimental data from various research publications.

Spectroscopic Data Comparison

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for a selection of substituted **chromone-3-carboxaldehydes**. This allows for a direct comparison of the influence of different substituents on the spectral properties of the chromone core.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Compound	H-2	H-5	H-6	H-7	H-8	CHO	Other Substituents	Solvent	Reference
4-Oxo-4H-chromene-3-carbaldehyde	8.94 (s)	8.14 (dd)	7.58 (ddd)	7.75 (d)	7.88 (dd)	10.14 (s)	-	DMSO-d6	[1]
6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde	8.57 (s)	7.96 (dd)	-	7.53 (m)	7.51 (m)	10.38 (s)	-	CDCl ₃	[1]
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde	8.57 (s)	8.26 (d)	-	7.71 (dd)	7.53 (d)	10.38 (s)	-	CDCl ₃	[1]
6-Bromo-4-oxo-	8.56 (s)	8.44 (d)	-	7.86 (dd)	7.47 (d)	10.39 (s)	-	CDCl ₃	[1]

4H-
chrom
ene-3-
carbal
dehyd
e

8-Allyl-
4-oxo-
4H-
chrom
ene-3-
carbal
dehyd
e

8.93
(s)

-

-

-

-

10.12
(s)

3.62
(d),
5.06
(m),
6.05
(m)
(allyl)

-

[2]

Table 2: ^{13}C NMR Spectral Data (δ , ppm)

Co mp oun d	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	CH O	Sol ven t	Ref ere nce
4- Oxo -4H- chro men e-3- carb alde hyd e	163. 9	120. 4	175. 4	125. 8	127. 2	125. 1	135. 7	119. 4	156. 07	188. 9	DM SO- d6	[1]
6- Chlo ro- 4- oxo- 4H- chro men e-3- carb alde hyd e	160. 77	120. 34	174. 85	125. 62	126. 31	132. 82	135. 03	120. 25	154. 51	188. 13	CD Cl ₃	[1]
6- Bro mo- 4- oxo- 4H- chro men e-3-	160. 66	126. 64	174. 73	120. 52	128. 85	120. 36	137. 83	-	154. 98	188. 12	DM SO- d6	[1]

carb
alde
hyd
e

Table 3: Infrared (IR) Spectral Data (ν , cm^{-1})

Compound	C=O (γ -pyrone)	C=O (aldehyde)	C-H (aromatic)	Reference
4-Oxo-4H-chromene-3-carbaldehyde	1635.18	1691.48	3054.82	[1]
6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde	1651	1688	-	[1]
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde	1623	1714	-	[1]
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde	1647	1697	-	[1]
8-Allyl-4-oxo-4H-chromene-3-carbaldehyde	1647	1700	-	[2]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectral data presented above. Specific parameters may vary between different studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were typically recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated solvents such as DMSO- d_6 or CDCl_3 . [1] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane,

TMS).[2] The splitting patterns are designated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).[1]

Infrared (IR) Spectroscopy

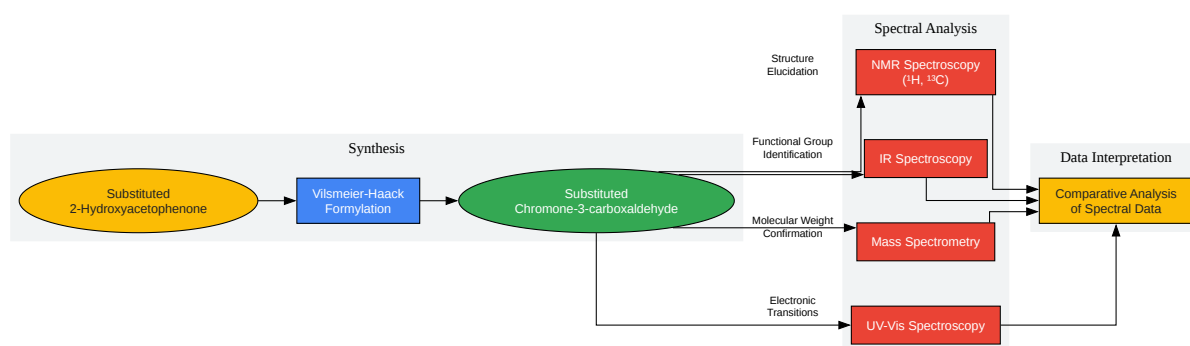
IR spectra were recorded on an FTIR spectrometer.[3] Samples were often analyzed using the KBr wafer technique or with an Attenuated Total Reflection (ATR) accessory.[2][3] The absorption bands are reported in wavenumbers (cm^{-1}).[1]

Mass Spectrometry (MS)

Mass spectra were obtained using electron ionization (EI) techniques.[4] The data is presented as a mass-to-charge ratio (m/z) with the relative intensity of the peaks.[2]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of substituted **chromone-3-carboxaldehydes**.



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Caption: Workflow for the synthesis and spectral analysis of substituted **chromone-3-carboxaldehydes**.

Discussion of Spectral Trends

The data presented in the tables reveals several key trends:

- ^1H NMR: The chemical shift of the aldehydic proton (CHO) is consistently found in the downfield region (around 10.1-10.4 ppm), as expected for an aldehyde. The position of the substituents on the chromone ring influences the chemical shifts of the aromatic protons due to their electronic effects (electron-donating or electron-withdrawing).
- ^{13}C NMR: The carbonyl carbons of the γ -pyrone (C-4) and the aldehyde (CHO) are readily identifiable by their characteristic downfield shifts. The chemical shifts of the other carbons in the chromone ring are also affected by the nature and position of the substituents.
- IR Spectroscopy: All compounds exhibit two characteristic carbonyl stretching bands. The band at a higher wavenumber (around 1688-1714 cm^{-1}) corresponds to the aldehyde C=O, while the one at a lower wavenumber (around 1623-1651 cm^{-1}) is attributed to the γ -pyrone C=O.^[1] The positions of these bands are sensitive to the electronic nature of the substituents on the aromatic ring.

This comparative guide provides a foundational understanding of the spectral properties of substituted **chromone-3-carboxaldehydes**. Researchers can utilize this information for the structural elucidation and characterization of novel derivatives in this important class of compounds.

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- To cite this document: BenchChem. [Comparative analysis of the spectral data of substituted chromone-3-carboxaldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097568#comparative-analysis-of-the-spectral-data-of-substituted-chromone-3-carboxaldehydes>]

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